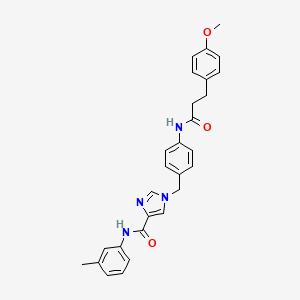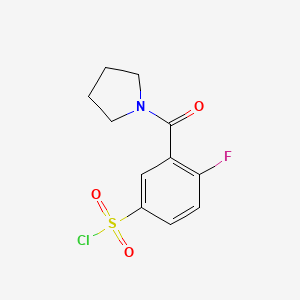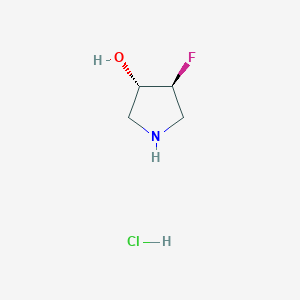![molecular formula C12H6F2N2O2S B2547638 3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255776-63-6](/img/structure/B2547638.png)
3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H6F2N2O2S and its molecular weight is 280.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Substituted Thienopyrimidines for Antibacterial Applications
- Research has explored the synthesis of various substituted thieno[2,3-d]pyrimidines for potential antibacterial applications. The synthesis involves the cyclisation of specific intermediates and nucleophilic substitution, yielding compounds with potential medicinal properties (More, Chandra, Nargund, & Nargund, 2013).
Development of Thienopyrimidine Derivatives as GnRH Receptor Antagonists
- Thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and studied as human GnRH receptor antagonists, with potential to treat reproductive diseases. Key structural features like the 2-(2-pyridyl)ethyl group and hydrophobic substituents on the 6-(4-aminophenyl) group have been identified as crucial for receptor binding activity (Guo et al., 2003).
Microwave-Assisted Synthesis of Heterocycles Incorporating Trifluoromethyl Moiety
- Research has utilized microwave-assisted synthesis techniques to create heterocycles incorporating the trifluoromethyl group, including derivatives of pyrazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazoles. This demonstrates the versatility of thieno[3,2-d]pyrimidine in synthesizing diverse compounds with potential pharmacological uses (Shaaban, 2008).
Synthesis of Polynuclear Heterocycles for Biological Activities
- The synthesis of thieno[2,3-d]pyrimidine compounds fused with thiazolo rings has shown promise in producing biologically active compounds. These derivatives have been explored for various activities, including inhibiting adenosine kinase, platelet aggregation, and potential anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Development of Non-Linear Optical (NLO) Chromophores
- Thieno[3,2-d]pyrimidine derivatives have been incorporated into the design of non-linear optical chromophores, demonstrating the potential of thieno[3,2-d]pyrimidines in advanced materials science, particularly in the field of photonics (Klikar et al., 2017).
Synthesis and Crystal Structure Analysis
- Thieno[3,2-d]pyrimidine derivatives have been synthesized and their crystal structures analyzed, providing insight into their potential applications in materials science and chemistry. Such studies are crucial for understanding the physical and chemical properties of these compounds (Yang et al., 2014).
Exploration of Biological Studies
- Research on thieno[2,3-d]pyrimidines includes the synthesis of various derivatives for biological studies. These compounds have been tested for their potential biological activity, showcasing their relevance in pharmacological research (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Pharmacological Evaluation for Analgesic and Anti-inflammatory Activities
- Novel derivatives based on thienopyrimidine and pyrimidoindole ring systems have been synthesized and evaluated for analgesic and antiinflammatory activities. These findings highlight the potential therapeutic applications of thieno[2,3-d]pyrimidines in pain management and inflammation treatment (Santagati, Caruso, Cutuli, & Caccamo, 1995).
Synthesis of Novel Fluorinated Derivatives
- Novel fluorinated thieno[2,3-d]pyrimidine derivatives have been synthesized, showcasing the chemical versatility of thieno[2,3-d]pyrimidines and their potential in creating new compounds with unique properties (Song et al., 2012).
Discovery of Potent and Orally Bioavailable Non-peptide LHRH Antagonist
- A thieno[2,3-d]pyrimidine-2,4-dione derivative has been identified as a highly potent and orally active non-peptide antagonist for the human LHRH receptor. This discovery holds promise for the development of new therapeutic agents for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2S/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQKLUKPABMIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
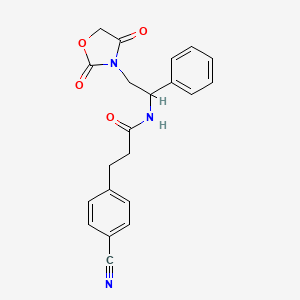
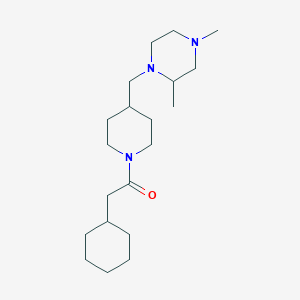
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)

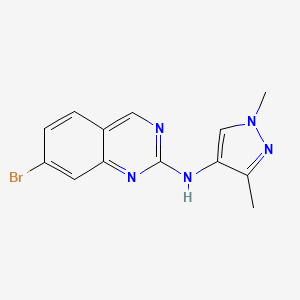
![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)
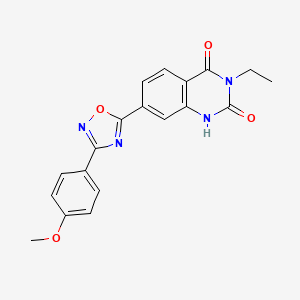
![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547573.png)
